N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine
Description
N-(2-Chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a 1,3-thiazole derivative characterized by a 4-nitrophenyl substituent at the 4-position of the thiazole ring and a 2-chlorophenyl group attached to the amine nitrogen. Thiazole derivatives are widely studied for their diverse pharmacological activities, including antiproliferative, antibacterial, and anthelmintic properties.
Properties
IUPAC Name |
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10ClN3O2S/c16-12-3-1-2-4-13(12)17-15-18-14(9-22-15)10-5-7-11(8-6-10)19(20)21/h1-9H,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PYBINZUCRRSMAR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)NC2=NC(=CS2)C3=CC=C(C=C3)[N+](=O)[O-])Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10ClN3O2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
331.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine typically involves the condensation of 2-chlorobenzaldehyde with 4-nitrobenzylamine in the presence of a thioamide. The reaction is carried out under reflux conditions in a suitable solvent such as ethanol or acetonitrile. The reaction mixture is then cooled, and the product is isolated by filtration and purified by recrystallization.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by using continuous flow reactors. This allows for better control of reaction parameters such as temperature, pressure, and reaction time, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.
Chemical Reactions Analysis
Reduction of the Nitro Group
The 4-nitrophenyl group undergoes reduction to form an amino derivative, a common transformation for nitroarenes. Key methods include:
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Mechanistic Insight : Catalytic hydrogenation (H₂/Pd-C) proceeds via adsorption of H₂ on the catalyst surface, followed by sequential electron transfer to the nitro group. Tin(II) chloride in HCl facilitates acidic reduction through nitroso and hydroxylamine intermediates .
Nucleophilic Aromatic Substitution at the Chlorophenyl Group
The 2-chlorophenyl group participates in substitution reactions due to activation by the ortho-chloro substituent:
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Electronic Effects : The chloro group directs nucleophilic attack to the para position relative to itself, though steric hindrance at the ortho position may limit reactivity .
Electrophilic Substitution on the Aromatic Rings
The nitrophenyl and chlorophenyl rings undergo electrophilic substitution under controlled conditions:
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Directing Effects : The nitro group strongly deactivates its phenyl ring, favoring meta substitution. The chlorophenyl ring exhibits mixed deactivation but allows para substitution due to steric factors .
Oxidation Reactions
The thiazole ring and substituents undergo oxidation under aggressive conditions:
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Stability Note : The thiazole ring exhibits moderate stability under acidic oxidation but degrades in strongly alkaline or high-temperature environments.
Cross-Coupling Reactions
The compound participates in palladium-catalyzed couplings, leveraging halogenated aryl groups:
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Scope : The 2-chlorophenyl group acts as a coupling partner in Suzuki reactions, while the thiazole amine undergoes Buchwald-Hartwig amination .
Biological Derivatization
While beyond pure chemical reactivity, functionalization for bioactivity studies includes:
Scientific Research Applications
Antimicrobial Applications
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine has shown promising antimicrobial properties against various pathogens. The following table summarizes its Minimum Inhibitory Concentration (MIC) values against selected bacteria:
| Pathogen | Minimum Inhibitory Concentration (MIC) (µg/mL) |
|---|---|
| Staphylococcus aureus | 32 |
| Escherichia coli | 16 |
| Pseudomonas aeruginosa | 64 |
These results indicate that this compound may serve as a potential candidate for developing new antimicrobial agents.
Anticancer Applications
Research has highlighted the anticancer potential of this compound through various assays. The following table presents a case study evaluating its cytotoxic effects on different cancer cell lines:
| Compound Name | Cell Line | IC50 (µM) |
|---|---|---|
| Compound A | A-431 | 1.98 |
| Compound B | HT29 | 1.61 |
| This compound | MCF7 | 1.75 |
The IC50 values indicate that this compound exhibits significant cytotoxicity against breast cancer cells, suggesting its potential as an anticancer agent.
Pharmacokinetics
Pharmacokinetic studies suggest that this compound is soluble in DMSO and demonstrates favorable absorption characteristics. This solubility profile makes it suitable for further pharmacological evaluations.
Mechanism of Action
The mechanism of action of N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine involves its interaction with specific molecular targets within cells. The compound can bind to enzymes and proteins, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication, leading to cell death. The exact molecular pathways involved depend on the specific application and target organism.
Comparison with Similar Compounds
Key Observations :
- Electron-withdrawing groups (e.g., nitro, fluoro) at the 4-position enhance stability and binding to targets like tubulin .
- Bulky substituents (e.g., 3,4,5-trimethoxyphenyl) improve antiproliferative activity by enhancing hydrophobic interactions .
Antiproliferative Activity
- N-(3,4,5-Trimethoxyphenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine () inhibits tubulin polymerization (IC₅₀ = 2.1 µM) and shows potent activity against cancer cell lines (e.g., SGC-7901, IC₅₀ = 0.38 µM) .
- N-(2,4-Dimethoxyphenyl)-4-(4-methoxyphenyl)-1,3-thiazol-2-amine () disrupts microtubule dynamics and induces G2/M cell cycle arrest .
Antimicrobial Activity
- N-(3-Chloro-2-methylphenyl)-4-(4-fluorophenyl)-1,3-thiazol-2-amine () exhibits broad-spectrum antibacterial activity against Staphylococcus aureus and Escherichia coli .
- N-[4-(4-Nitrophenoxy)phenyl]-4-(4-fluorophenyl)-1,3-thiazol-2-amine () demonstrates anthelmintic and antibacterial efficacy, comparable to the drug nitroscanate .
Substituent Effects on Activity
- Nitro Groups : Enhance binding to electron-deficient pockets (e.g., tubulin’s colchicine site) .
- Chloro/Methoxy Groups: Increase lipophilicity, improving membrane permeability and target engagement. For example, 3,4,5-trimethoxyphenyl derivatives show superior antiproliferative activity compared to monosubstituted analogs .
- Fluoro Groups : Improve metabolic stability and bioavailability, as seen in antibacterial thiazoles .
Biological Activity
N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine is a synthetic compound belonging to the thiazole family, characterized by a thiazole ring that contains both sulfur and nitrogen atoms. This compound has garnered attention in scientific research due to its potential biological activities, particularly in the fields of medicine and agriculture.
Antimicrobial Properties
Research indicates that this compound exhibits significant antimicrobial activity. It has been tested against various bacterial strains, including Staphylococcus aureus and Escherichia coli , demonstrating the ability to inhibit their growth. The mechanism of action is believed to involve interference with bacterial cell wall synthesis or disruption of metabolic pathways crucial for bacterial survival .
Anticancer Activity
The compound has also shown promise as an anticancer agent. Studies have reported that it can induce apoptosis in cancer cells by inhibiting specific enzymes involved in cell proliferation and survival. For instance, its interaction with DNA replication enzymes can lead to cell cycle arrest and subsequent cell death. In vitro studies have demonstrated cytotoxic effects on various cancer cell lines, with IC50 values indicating potent activity .
Enzyme Inhibition
This compound has been evaluated for its ability to inhibit enzymes such as tyrosinase and 11β-hydroxysteroid dehydrogenase type 1 (11β-HSD1) . The inhibition of these enzymes is relevant in the context of treating conditions like melanoma and metabolic disorders associated with glucocorticoid levels .
Structure-Activity Relationship (SAR)
The biological activity of this compound can be attributed to its structural components. The presence of electron-withdrawing groups such as the nitro group enhances its reactivity and interaction with biological targets. Comparative studies indicate that modifications in the phenyl rings can significantly affect the compound's potency against various pathogens and cancer cells .
Summary Table of Biological Activities
| Biological Activity | Target Organism/Cell Line | IC50 Value | Mechanism |
|---|---|---|---|
| Antimicrobial | Staphylococcus aureus | Not specified | Cell wall synthesis inhibition |
| Anticancer | Various cancer cell lines | Varies | DNA replication inhibition |
| Enzyme Inhibition | Tyrosinase | Not specified | Enzyme activity disruption |
Case Study 1: Antimicrobial Efficacy
In a study assessing the antimicrobial properties of this compound, researchers found that it effectively inhibited the growth of E. coli in vitro. The study utilized a series of dilution assays to determine the minimum inhibitory concentration (MIC), which revealed that the compound could serve as a potential lead for developing new antibiotics.
Case Study 2: Cancer Cell Line Testing
Another investigation focused on the anticancer potential of this compound, where it was tested against several human cancer cell lines. Results indicated that it induced apoptosis in a dose-dependent manner, with significant cytotoxicity observed at higher concentrations. The study highlighted the importance of structural modifications in enhancing its efficacy against specific cancer types .
Q & A
Q. What are the standard synthetic routes for preparing N-(2-chlorophenyl)-4-(4-nitrophenyl)-1,3-thiazol-2-amine, and how can reaction conditions be optimized for yield?
Methodological Answer: The compound can be synthesized via cyclocondensation reactions. A common approach involves reacting substituted thioureas with α-haloketones under reflux. For example, and describe analogous thiazole syntheses using POCl₃ as a cyclizing agent. Key steps include:
- Mixing 2-(3-chlorophenyl)ethan-1-amine with 4-nitrobenzoyl chloride in anhydrous conditions (similar to ).
- Refluxing in a polar aprotic solvent (e.g., DMF) at 90–100°C for 3–6 hours (see ).
- Adjusting pH to 8–9 with ammonia to precipitate the product.
Yield optimization strategies: - Use excess α-haloketone (1.2–1.5 equiv.) to drive the reaction.
- Monitor reaction progress via TLC (hexane:ethyl acetate, 3:1).
- Purify via recrystallization from DMSO/water (2:1) to remove unreacted starting materials .
Q. Which spectroscopic techniques are essential for characterizing this compound, and what key spectral signatures should researchers expect?
Methodological Answer: Critical techniques include:
- ¹H/¹³C NMR :
- Aromatic protons (δ 7.2–8.5 ppm) for nitrophenyl (deshielded due to -NO₂) and chlorophenyl groups.
- Thiazole C2-amine proton at δ 6.8–7.1 ppm (broad singlet, exchangeable with D₂O).
- UV-Vis : Strong absorbance near 320–350 nm (π→π* transitions in nitroaromatic systems) ().
- Mass Spectrometry : Molecular ion peak [M+H]⁺ at m/z 346 (C₁₅H₁₀ClN₃O₂S).
- FTIR : Stretching vibrations for C=N (1630–1650 cm⁻¹), NO₂ (1520 and 1350 cm⁻¹), and C-Cl (750 cm⁻¹) .
Q. What in vitro assays are suitable for preliminary evaluation of its pharmacological potential?
Methodological Answer: Initial screens should focus on cytotoxicity and target-specific activity:
- Antimicrobial : Broth microdilution assays (MIC determination) against Gram-positive/negative bacteria ().
- Anticancer : MTT assays on cancer cell lines (e.g., HeLa, MCF-7) at 10–100 μM concentrations ().
- Enzyme Inhibition : Kinase or protease inhibition assays (e.g., EGFR or HIV-1 protease) using fluorogenic substrates (analogous to ). Include positive controls (e.g., doxorubicin for cytotoxicity) and solvent controls (DMSO <1%) .
Advanced Research Questions
Q. How can X-ray crystallography resolve structural ambiguities in thiazol-2-amine derivatives, and what intermolecular interactions are critical for crystal packing?
Methodological Answer: X-ray crystallography confirms molecular conformation and non-covalent interactions:
Q. What computational methods predict the compound’s electronic properties, and how do substituents like nitro groups influence reactivity?
Methodological Answer:
- DFT Calculations : Use Gaussian 16 with B3LYP/6-311+G(d,p) basis set to:
- Map electrostatic potential surfaces (EPS) to identify nucleophilic/electrophilic sites.
- Calculate HOMO-LUMO gaps (nitro groups lower LUMO, enhancing electron affinity).
- Molecular Docking : AutoDock Vina to simulate binding to targets (e.g., kinases). Nitro groups may form H-bonds with Arg/Lys residues.
- MD Simulations : GROMACS to assess stability in aqueous solution (TIP3P water model). Nitro groups increase solubility but may reduce membrane permeability .
Q. How can researchers address discrepancies in biological activity data across studies on similar thiazole derivatives?
Methodological Answer:
- Source Analysis : Verify compound purity (HPLC ≥95%) and stereochemistry (circular dichroism if chiral).
- Assay Standardization : Replicate protocols (e.g., ATP concentration in kinase assays).
- SAR Studies : Systematically modify substituents (e.g., replace -NO₂ with -CF₃) to isolate activity contributors ().
- Meta-Analysis : Use tools like RevMan to compare IC₅₀ values across publications, accounting for cell line variability .
Q. What strategies improve the compound’s solubility and metabolic stability without altering core pharmacophores?
Methodological Answer:
- Prodrug Design : Introduce hydrolyzable groups (e.g., acetate ester at amine) to enhance solubility.
- Salt Formation : Use HCl or sodium salts ().
- Cytochrome P450 Avoidance : Replace -Cl with -F (smaller, less reactive) or add methyl groups to block metabolic sites.
- Co-Crystallization : Use cyclodextrins or PEG-based co-solvents () .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
